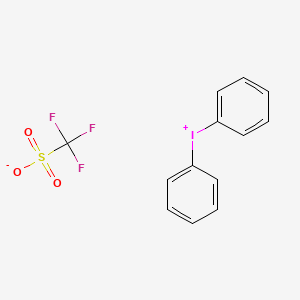

Diphenyliodonium trifluoromethanesulfonate

Descripción general

Descripción

Diphenyliodonium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C13H10F3IO3S. It is known for its high electrophilicity and superior leaving group ability, making it a valuable reagent in organic synthesis. This compound is often used as an arylating agent and has applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenyliodonium trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without added electrolyte salts . This method is atom-efficient and generates no chemical waste. Another method involves the reaction of heteroaromatic compounds with this compound in the presence of palladium acetate as a catalyst under mild conditions (tetrahydrofuran, 60°C, 24 hours) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrochemical synthesis. This process can be scaled up to produce significant quantities of the compound with high yields and minimal waste .

Análisis De Reacciones Químicas

Types of Reactions

Diphenyliodonium trifluoromethanesulfonate undergoes various types of reactions, including:

Substitution Reactions: It is commonly used in palladium-catalyzed arylation reactions with heteroaromatic compounds.

Oxidation Reactions: It can act as an oxidant in certain organic reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium acetate, benzoquinone, and copper acetate. Typical reaction conditions involve mild temperatures (around 60°C) and solvents such as tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound are often arylated heteroaromatic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Role as a Leaving Group

Diphenyliodonium trifluoromethanesulfonate is recognized for its effectiveness as a leaving group in nucleophilic substitution reactions. The triflate group is highly reactive, making it suitable for various organic transformations such as:

- Nucleophilic Substitution Reactions : The compound can participate in SN2 reactions, where it facilitates the substitution of leaving groups by nucleophiles, enhancing reaction rates and yields .

- Cross-Coupling Reactions : It has been employed in Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds by facilitating the exchange of aryl groups .

1.2 Electrochemical Synthesis

Recent advancements have showcased the electrochemical synthesis of diphenyliodonium salts, including this compound. This method allows for scalable production with high efficiency and selectivity, minimizing waste and improving sustainability in chemical processes .

Photochemistry

2.1 Photoinitiators in Polymerization

This compound serves as a photoinitiator in radical polymerization processes. Upon exposure to UV light, it generates reactive radicals that initiate polymerization, making it valuable in the production of coatings, adhesives, and inks .

Case Study 1: Aryl Transfer Reactions

In a study investigating the reactivity of diphenyliodonium triflate in DMSO (dimethyl sulfoxide), researchers found that heating this compound led to unexpected arylation reactions. The results indicated that under specific conditions, diphenyliodonium triflate could selectively transfer aryl groups to various substrates, showcasing its utility in synthetic organic chemistry .

Case Study 2: Synthesis of Diaryliodonium Salts

A recent investigation demonstrated a novel method for synthesizing diaryliodonium salts through a one-pot reaction involving diphenyliodonium triflate. This method provided high yields and was noted for its efficiency compared to traditional synthesis routes .

Material Science Applications

This compound has also found applications in material science, particularly in the development of advanced materials such as photoresists used in semiconductor manufacturing. Its ability to generate radicals upon UV irradiation makes it an essential component in formulating materials that require precise patterning during fabrication processes.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of diphenyliodonium trifluoromethanesulfonate involves its high electrophilicity, which allows it to act as an effective arylating agent. It can transfer aryl groups to nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is attributed to the presence of the hypervalent iodine center, which enhances its ability to participate in electrophilic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

Diphenyliodonium triflate: Similar in structure and reactivity, used in similar applications.

Bis(4-tert-butylphenyl)iodonium triflate: Another hypervalent iodine compound with similar properties.

Triphenylsulfonium triflate: Used as a photoinitiator and in similar arylation reactions.

Uniqueness

Diphenyliodonium trifluoromethanesulfonate is unique due to its high electrophilicity and superior leaving group ability, which make it particularly effective in arylation reactions. Its ability to function under mild conditions and its low toxicity further enhance its utility in various applications .

Actividad Biológica

Diphenyliodonium trifluoromethanesulfonate (DPT) is a compound that has garnered attention in recent years for its diverse biological activities and applications in organic synthesis. This article provides an in-depth examination of the biological activity of DPT, including its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

DPT is a diaryliodonium salt characterized by its ability to act as a versatile arylating agent in various chemical reactions. Its stability and non-toxicity make it an attractive candidate for applications in both synthetic organic chemistry and biological systems. The compound is often utilized in photoredox catalysis, where it facilitates the generation of aryl radicals.

DPT functions primarily through the generation of aryl radicals upon irradiation with light. These radicals can engage in various reactions, including sulfonylation and arylation of nucleophiles. The following mechanisms have been identified:

- Photoredox Catalysis : DPT can be activated under visible light to produce reactive aryl radicals, which can then participate in C–H activation and sulfonylation reactions. For example, studies have shown that DPT can facilitate the photoredox-catalyzed sulfonylation of imidazopyridines, leading to novel compounds with potential pharmacological properties .

- Aryl Transfer Reactions : In the presence of polar aprotic solvents like DMSO, DPT can undergo unexpected reactions leading to arylation products. This has been demonstrated in experiments where heating DPT in DMSO resulted in the formation of sulfides and sulfoxides .

Biological Activity and Pharmacological Properties

The biological activity of DPT extends to its role as a catalyst in the synthesis of biologically relevant compounds, particularly those with sulfonyl groups. Sulfonylated compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies

- Sulfonylated Coumarins : Research indicates that DPT can be used to synthesize sulfonylated coumarins through photoredox catalysis. These coumarins exhibit significant biological activity, making them valuable for drug development .

- Photodegradation Studies : In studies involving cellulose acetate films modified with DPT, it was found that the compound accelerated photodegradation processes under UV-A irradiation. This not only indicates its role as a photosensitizer but also suggests potential applications in environmental degradation processes .

- Mechanistic Insights : A study demonstrated that the reaction conditions significantly affect the yield of arylation products when using DPT with DMSO. The optimal conditions yielded up to 40% conversion at elevated temperatures (130 °C), highlighting the importance of reaction parameters in maximizing biological activity .

Data Tables

The following tables summarize key findings related to the biological activity and reaction conditions involving this compound.

Table 1: Reaction Conditions for Arylation with DPT

| Entry | Temperature (°C) | Molarity (M) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 110 | 0.14 | 24 | 8 |

| 2 | 120 | 0.14 | 24 | 40 |

| 3 | 130 | 0.14 | 24 | 40 |

| 4 | 140 | 0.14 | 24 | 40 |

| 5 | 150 | 0.14 | 24 | 2 |

Table 2: Biological Activities of Sulfonylated Compounds Derived from DPT

Propiedades

IUPAC Name |

diphenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIJPBUMNWUKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371865 | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-76-7 | |

| Record name | Diphenyliodonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ph2I+Tf- interact with poly(vinyl alcohol) (PVA) and what are the downstream effects?

A1: Ph2I+Tf- significantly enhances the thermal dehydration of PVA films. [, ] This effect is attributed to the compound's ability to act as a thermally stable photoacid generator. Upon heating, Ph2I+Tf- likely oxidizes thermally generated PVA radicals (specifically, α-hydroxyalkyl type radicals). This oxidation initiates a series of cationic reactions that ultimately lead to the elimination of water molecules from the PVA structure, promoting dehydration. [, ] Interestingly, this dehydration process is most efficient at 170°C. At higher temperatures, the decomposition of Ph2I+Tf- and the subsequent loss of volatile H+Tf- hinder the cationic mechanism, resulting in reduced dehydration yields. []

Q2: Can you elaborate on the use of Ph2I+Tf- in lithographic applications?

A2: Ph2I+Tf- plays a crucial role in chemically amplified negative resists, specifically for electron beam lithography. [] Researchers have investigated resists composed of 1,3-bis(α-hydroxyisopropyl)benzene, m/p-cresol novolak resin, and Ph2I+Tf-. In this system, Ph2I+Tf- likely acts as a photoacid generator, initiating a cascade of reactions upon exposure to an electron beam. This process ultimately changes the polarity of the resist material in the exposed areas, enabling the development of high-resolution patterns. Notably, this specific resist formulation demonstrated impressive performance, achieving fine 0.25 μm line-and-space patterns at a dose of 3.6 μC/cm2 using a 50-kV electron beam exposure system. []

Q3: What are the limitations of using Ph2I+Tf- in thermal dehydration reactions?

A3: While Ph2I+Tf- effectively promotes PVA dehydration, its efficacy is temperature-dependent. [] At temperatures exceeding 170°C, Ph2I+Tf- itself undergoes thermal decomposition, releasing volatile H+Tf-. This decomposition depletes the compound within the PVA film, reducing the availability of the cationic species essential for driving the dehydration reactions. Consequently, dehydration yields decrease at higher temperatures. [] This limitation highlights the importance of optimizing reaction temperatures to maximize the catalytic benefit of Ph2I+Tf- in such applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.